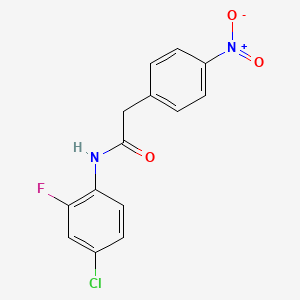
N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro substituent on one phenyl ring and a nitro substituent on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration to introduce the nitro group on the phenyl ring.
Acetylation: The nitrated product is then acetylated using acetic anhydride to form the acetamide derivative.
Coupling Reaction: The final step involves a coupling reaction between the acetylated product and 4-nitrobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Reduction of Nitro Group: 4-amino-2-fluoroaniline.
Substitution Reactions: Products depend on the nucleophile used, such as 4-chloro-2-fluoroaniline derivatives.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the effects of specific substituents on biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, fluoro, and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-(4-nitrophenyl)acetamide
- N-(4-fluorophenyl)-2-(4-nitrophenyl)acetamide
- N-(4-chloro-2-fluorophenyl)-2-phenylacetamide
Uniqueness: N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide is unique due to the combination of chloro, fluoro, and nitro substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-10-3-6-13(12(16)8-10)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUJSMMSFUQSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)
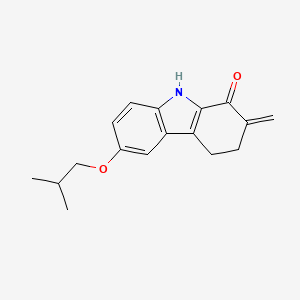
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)
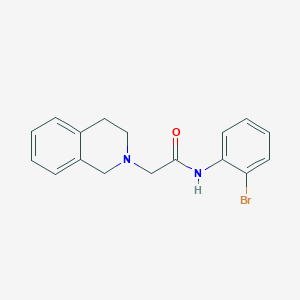
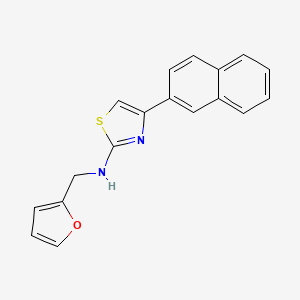
![N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5774322.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)
![N,N-diethyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5774328.png)
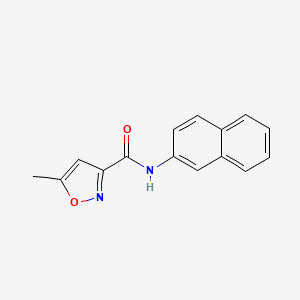
![4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)
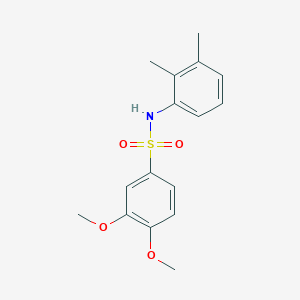
![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![2-Methoxy-6-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5774387.png)
